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This guide provides troubleshooting advice and answers to frequently asked questions for
researchers, scientists, and drug development professionals encountering missing data in their
input files for MPAC (Multi-omic Pathway Analysis of Cells) and MPACT (Metabolomics Peak
Analysis Computational Tool).

Frequently Asked Questions (FAQSs)

Q1: Why is there missing data in my mass spectrometry-based metabolomics or proteomics
data?

Missing values are a common issue in mass spectrometry (MS)-based experiments and can
arise from both technical and biological reasons.[1][2] In untargeted MS-based metabolomics,
it's not uncommon for 20-30% of the data to be missing values.

Common Causes of Missing Data:

» Below Limit of Detection (LOD): The concentration of a metabolite or peptide is too low for
the instrument to detect reliably.[3] This is a frequent cause of missingness.

 Instrument Sensitivity and Performance: Random fluctuations or unstable performance of the
mass spectrometer can lead to sporadic missing values.

o Matrix Effects: Other molecules in the sample can interfere with the detection of the target
analyte.
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o Data Processing Issues: Errors during peak detection, alignment, or feature quantification
can result in missing values.

» Biological Absence: The metabolite or protein may genuinely be absent in a subset of
samples.

Q2: What are the different types of missing data?

Understanding the nature of the missing data is crucial for selecting an appropriate handling
strategy. Missing data is generally categorized into three types:

e Missing Completely at Random (MCAR): The probability of a value being missing is
independent of both the observed and unobserved data.[3] This can occur due to random
technical issues.

e Missing at Random (MAR): The probability of a value being missing depends only on the
observed data. For instance, an instrument might be less likely to detect a certain class of
compounds.

e Missing Not at Random (MNAR): The probability of a value being missing depends on the
unobserved value itself.[3] A common example is data missing because it falls below the
instrument's limit of detection.[3]

In metabolomics and proteomics, missing data is often a mix of these types, with MNAR due to
concentrations below the detection limit being a primary contributor.[3]

Q3: What are the input file requirements for MPAC and MPACT regarding missing data?

For the MPAC R package, which performs multi-omic pathway analysis, it is expected that the
input data matrices (e.g., for copy number alteration and RNA-seq) have been pre-processed.
The official documentation and vignettes generally assume that handling of missing values has
been performed prior to using the package.

For MPACT and its R implementation mpactR, the required inputs are a peak table and a
metadata file, typically in a comma-separated values (.csv) format.[4][5] While these tools are
designed to filter and process metabolomics data, substantial missing data in the peak table
should be addressed beforehand to ensure high-quality analysis.
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Q4: Should I just delete samples or features with missing values?

While simple, deleting entire rows (samples) or columns (features) with missing data, a
technique known as listwise deletion, can introduce significant bias and reduce the statistical
power of your analysis, especially if the data is not MCAR.[3] This approach should be used
with caution and is generally only advisable if a very small number of samples or features have
missing values.

Q5: What is data imputation, and when should | use it?

Data imputation is the process of replacing missing values with estimated ones. It is a common
and often necessary step in preparing metabolomics and multi-omics data for downstream
analysis.[3] Imputation helps to create a complete data matrix required by many statistical
methods and analysis tools. However, the choice of imputation method is critical as an
inappropriate method can introduce bias into your dataset.[1]

Troubleshooting Guides
Issue: My MPAC/MPACT analysis is failing or giving unexpected results due to missing values.
Solution Workflow:

« ldentify the Extent and Pattern of Missingness: Before choosing an imputation method, it's
crucial to understand the characteristics of the missing data in your input files.

o Choose an Appropriate Imputation Strategy: Based on the nature of your data and the likely
reasons for missingness, select a suitable imputation method.

o Perform Imputation: Apply the chosen method to your dataset to generate a complete data
matrix.

» Validate and Proceed with Analysis: After imputation, you can proceed with your MPAC or
MPACT analysis. It is also good practice to compare the results with and without imputation
to understand its impact.

Below is a diagram illustrating a general workflow for handling missing data before pathway
analysis.
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A general workflow for handling missing data prior to analysis.
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Comparison of Common Imputation Methods

The choice of imputation method can significantly impact the results of your analysis.[1] Below
is a summary of commonly used methods for metabolomics and proteomics data.
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Imputation o .
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Method
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observed value
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[6]

distribution.[6]

[6]

Imputes missing
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Can be

Datasets with a

k-Nearest computationally moderate
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large datasets. missing data.
or samples.[2]
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An iterative complex

Random Forest
(RF)
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a random forest
model to predict
and impute

missing values.

[3]
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relationships.
Generally
performs well for
MCAR and MAR
data.[2]
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impute missing structures.
values.
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Imputation of that is missing missingness missingness is
Left-Censored due to being mechanism. the limit of
Data (QRILC) below a detection.
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detection limit

(left-censored).

Experimental Protocols

Protocol: Missing Value Imputation using k-Nearest
Neighbors (kNN) in R

This protocol outlines the steps to perform KNN imputation on a metabolomics data matrix
using the impute R package, which is available from Bioconductor.

1. Prerequisites:
e R installed on your system.

e Your data in a numerical matrix format, with features (metabolites/proteins) in rows and
samples in columns. Missing values should be represented as NA.

2. Installation of the impute package:
3. Loading the library and your data:

4. Performing KNN imputation: The impute.knn() function is the core of this protocol. The main
parameter to set is k, the number of nearest neighbors to use for imputation. A common starting
point for k is 10.

5. Saving the imputed data: The resulting complete_data_matrix can now be saved as a CSV
file for input into your analysis pipeline.

6. Quality Control (Optional but Recommended): It is good practice to visually inspect the data
before and after imputation to ensure that the imputation has not drastically altered the data
distribution. This can be done using boxplots or density plots for each sample.
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A diagram of the k-Nearest Neighbors imputation workflow in R.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4625194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4625194/
https://scispace.com/pdf/missing-value-imputation-approach-for-mass-spectrometry-4l0rm9yau8.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9109373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9109373/
http://www.schlosslab.org/assets/pdf/2025_mason.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11812337/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11812337/
https://www.mdpi.com/2218-1989/10/12/486
https://www.benchchem.com/product/b586662#dealing-with-missing-data-in-mpac-input-files
https://www.benchchem.com/product/b586662#dealing-with-missing-data-in-mpac-input-files
https://www.benchchem.com/product/b586662#dealing-with-missing-data-in-mpac-input-files
https://www.benchchem.com/product/b586662#dealing-with-missing-data-in-mpac-input-files
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b586662?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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